(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable phenyl precursor with a bromination agent to introduce the bromine atom, and a reaction with a trifluoromethoxy source to introduce the trifluoromethoxy group. The but-3-en-2-one group could potentially be introduced through a condensation reaction or other carbon-carbon bond-forming reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring, which is a planar, cyclic structure composed of six carbon atoms. Attached to this ring are the bromine atom and the trifluoromethoxy group. The but-3-en-2-one group contains a carbon-carbon double bond, which introduces an area of high electron density and can be involved in various chemical reactions .Chemical Reactions Analysis
The bromine atom and the trifluoromethoxy group in this compound can be involved in various chemical reactions. For example, the bromine atom can act as a leaving group in nucleophilic substitution reactions, while the trifluoromethoxy group can act as a target for nucleophilic attack. The carbon-carbon double bond in the but-3-en-2-one group can participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom and the trifluoromethoxy group could increase the compound’s density and boiling point compared to compounds of similar size that do not contain these groups .Scientific Research Applications
Aryne Chemistry and Organic Synthesis
Research by Schlosser and Castagnetti (2001) delves into the chemistry of aryne intermediates, where compounds similar to "(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one" play a crucial role. Their study demonstrates the generation and reactivity of such intermediates, providing a pathway to naphthalenes and naphthols, showcasing the compound's utility in constructing complex aromatic systems (Schlosser & Castagnetti, 2001).
Nanoparticle and Polymer Chemistry
Fischer, Baier, and Mecking (2013) highlight the application of polyfluorene derivatives, related to the chemical structure , in producing nanoparticles with enhanced emission brightness. These nanoparticles, functionalized with polyfluorene, show potential in optoelectronic applications due to their bright and tunable fluorescence emission (Fischer, Baier, & Mecking, 2013).
Organofluorine Chemistry
Another study by Castagnetti and Schlosser (2001) focuses on the synthesis of new organofluorine compounds using (trifluoromethoxy)phenyllithiums as intermediates. This research illustrates the versatility of such compounds in organic synthesis, enabling the introduction of fluorine-containing groups into aromatic systems, which is valuable in pharmaceutical and agrochemical industries (Castagnetti & Schlosser, 2001).
Organic Synthesis and Reactivity Studies
Zhao et al. (2010) explore the reactivity of a closely related compound, "3-Bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one," with benzenethiols. Their findings contribute to the understanding of addition-elimination and substitution reactions in organic synthesis, providing insights into the manipulation of such compounds for targeted chemical transformations (Zhao et al., 2010).
Safety And Hazards
Future Directions
The potential applications and future directions for research involving “(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one” would depend on its reactivity and the types of reactions it can participate in. It could potentially be used as a building block in the synthesis of more complex molecules .
properties
IUPAC Name |
(E)-4-[2-bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3O2/c1-7(16)5-6-8-9(12)3-2-4-10(8)17-11(13,14)15/h2-6H,1H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRPNNZODGRFMN-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C=CC=C1Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=CC=C1Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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